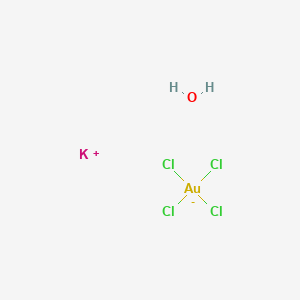

Potassium tetrachloroaurate(III) hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

potassium;tetrachlorogold(1-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.K.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVPYGKVUIFYCE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Au-](Cl)(Cl)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H2KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Crystalline Architecture of Potassium Tetrachloroaurate(III) Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of potassium tetrachloroaurate(III) hydrate (B1144303) (KAuCl₄·nH₂O), a compound of significant interest in various scientific and pharmaceutical applications. This document compiles available crystallographic data, details experimental protocols for its synthesis and analysis, and presents a logical workflow for its structural determination.

Introduction

Potassium tetrachloroaurate(III) is a coordination compound featuring a central gold atom in the +3 oxidation state. It is known to exist in both anhydrous and hydrated forms. The hydrated species, most commonly reported as a dihydrate (KAuCl₄·2H₂O), presents as yellow to orange monoclinic crystals.[1][2] This compound serves as a crucial precursor in the synthesis of gold nanoparticles, acts as a catalyst in organic reactions, and is utilized in various analytical and medicinal chemistry applications. A thorough understanding of its crystal structure is paramount for elucidating its chemical properties and reactivity.

Crystallographic Data

While the crystal structure of the anhydrous form of potassium tetrachloroaurate (B171879) (KAuCl₄) has been determined, detailed crystallographic data for the hydrated form remains less accessible in readily available literature. For comparative purposes, the data for the anhydrous form is presented below. It is widely reported that the dihydrate also crystallizes in a monoclinic system.[1]

Table 1: Crystallographic Data for Anhydrous Potassium Tetrachloroaurate(III) (KAuCl₄)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3][4] |

| Space Group | P2₁/c | [3] |

| a (Å) | 6.553 | [3] |

| b (Å) | 9.105 | [3] |

| c (Å) | 12.506 | [3] |

| α (°) | 90 | [3] |

| β (°) | 83.344 | [3] |

| γ (°) | 90 | [3] |

| Unit Cell Volume (ų) | 740.3 | [3] |

| Z | 4 | |

| Calculated Density (g/cm³) | 3.39 | [3] |

Molecular and Crystal Structure

The fundamental structural unit of potassium tetrachloroaurate(III) is the square planar [AuCl₄]⁻ anion.[5] In this ion, the gold(III) center is coordinated to four chloride ligands. The crystal lattice is comprised of these tetrachloroaurate anions and potassium cations (K⁺). In the hydrated form, water molecules are also incorporated into the crystal structure. These water molecules play a significant role in stabilizing the crystal lattice through hydrogen bonding interactions with the chloride ligands of the [AuCl₄]⁻ anions.

The precise arrangement of the potassium ions, tetrachloroaurate anions, and water molecules in the unit cell of the dihydrate determines its overall crystal structure and properties.

Experimental Protocols

Synthesis and Crystallization of Potassium Tetrachloroaurate(III) Dihydrate

A common method for the preparation of potassium tetrachloroaurate(III) involves the reaction of tetrachloroauric acid (HAuCl₄) with a potassium salt, such as potassium chloride (KCl) or potassium carbonate (K₂CO₃), in an aqueous solution. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated aqueous solution of the compound.

A representative synthesis protocol is as follows:

-

Preparation of Tetrachloroauric Acid Solution: Dissolve a known quantity of gold in aqua regia (a mixture of nitric acid and hydrochloric acid) and then evaporate the solution to obtain tetrachloroauric acid.

-

Reaction with Potassium Salt: Dissolve the tetrachloroauric acid in water and add a stoichiometric amount of potassium chloride.

-

Crystallization: Heat the resulting solution to ensure complete dissolution, followed by slow cooling and evaporation at room temperature. Orange, crystalline precipitates of potassium tetrachloroaurate(III) dihydrate will form over time.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The determination of the crystal structure of potassium tetrachloroaurate(III) hydrate is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the unit cell dimensions and the determination of the atomic positions within the crystal lattice.

A general workflow for single-crystal X-ray diffraction analysis is outlined below:

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from various orientations.

-

Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group symmetry.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain accurate atomic coordinates and thermal parameters.

Logical Workflow for Crystallographic Analysis

The process of determining and analyzing the crystal structure of a compound like this compound follows a logical progression. This can be visualized as a workflow from synthesis to final structural analysis.

Conclusion

The crystal structure of this compound is a key determinant of its physical and chemical properties. While detailed crystallographic data for the hydrated form is not as readily available as for its anhydrous counterpart, this guide provides a comprehensive overview of the known structural features and the experimental methodologies required for its full characterization. The provided workflow illustrates the systematic approach necessary for researchers to elucidate the precise atomic arrangement of this important gold compound, paving the way for its informed application in research and development.

References

- 1. Potassium Tetrachloroaurate(III) [drugfuture.com]

- 2. Potassium tetrachloroaurate(13682-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. mp-568986: KAuCl4 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 4. mp-27181: KAuCl4 (monoclinic, Pc, 7) [legacy.materialsproject.org]

- 5. CAS 13682-61-6: Potassium tetrachloroaurate | CymitQuimica [cymitquimica.com]

Synthesis of Potassium Tetrachloroaurate(III) Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium tetrachloroaurate(III) hydrate (B1144303) (K[AuCl₄]·xH₂O), a key precursor in the development of gold-based therapeutics and catalysts. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

Potassium tetrachloroaurate(III) hydrate is a bright yellow to orange crystalline solid that is soluble in water and ethanol.[1][2] It serves as a crucial starting material for the synthesis of various gold(III) complexes investigated for their potential anticancer and antimicrobial properties. Furthermore, it is utilized in the preparation of gold nanoparticles and other gold-based materials with applications in catalysis and diagnostics.[3][4] The synthesis of high-purity K[AuCl₄]·xH₂O is therefore a critical first step in much of the research and development in these fields.

This guide details a reliable and reproducible two-step synthesis method, commencing with the dissolution of metallic gold to form chloroauric acid, followed by the reaction with potassium chloride to yield the desired product.

Synthesis Pathway

The overall synthesis involves two primary chemical transformations:

-

Oxidative Dissolution of Gold: Metallic gold is dissolved in aqua regia, a highly corrosive mixture of nitric acid and hydrochloric acid, to form chloroauric acid (HAuCl₄).

-

Salt Metathesis: The resulting chloroauric acid is then treated with a stoichiometric amount of potassium chloride (KCl) to precipitate this compound.

Experimental Protocols

Safety Precautions: This synthesis involves the use of highly corrosive and toxic chemicals. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[5][6]

Preparation of Chloroauric Acid (HAuCl₄)

This protocol is adapted from historical and established methods for the dissolution of gold.[7]

Materials:

-

Gold (Au) powder or foil

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Concentrated Nitric Acid (HNO₃, ~70%)

Equipment:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Place a known mass of gold into the round-bottom flask.

-

In the fume hood, carefully prepare aqua regia by slowly adding one part concentrated nitric acid to three parts concentrated hydrochloric acid.

-

Slowly add the freshly prepared aqua regia to the flask containing the gold. The reaction is exothermic and will produce toxic nitrogen dioxide gas.

-

Gently heat the mixture with stirring to facilitate the dissolution of the gold. Continue heating until all the gold has dissolved and the evolution of brown fumes ceases.

-

Once the gold is completely dissolved, allow the solution to cool to room temperature.

-

To remove excess nitric acid, add a small amount of concentrated hydrochloric acid and heat the solution gently. Repeat this step 2-3 times.

-

The resulting solution of chloroauric acid is then concentrated by rotary evaporation to a thick, syrupy consistency.

Synthesis of this compound

This procedure is based on the reaction of chloroauric acid with potassium chloride.

Materials:

-

Chloroauric acid (HAuCl₄) solution (from step 3.1)

-

Potassium Chloride (KCl)

-

Distilled water

-

Ethanol (for washing)

-

Diethyl ether (for washing)

Equipment:

-

Beaker

-

Magnetic stirrer

-

Büchner funnel and flask

-

Vacuum pump

-

Desiccator

Procedure:

-

Dissolve the concentrated chloroauric acid in a minimal amount of distilled water.

-

Calculate the stoichiometric amount of potassium chloride required to react with the chloroauric acid (molar ratio 1:1).

-

Dissolve the potassium chloride in a minimal amount of warm distilled water.

-

Slowly add the potassium chloride solution to the chloroauric acid solution while stirring.

-

A yellow-orange precipitate of this compound should form.

-

Continue stirring the mixture for a short period to ensure complete precipitation.

-

Cool the mixture in an ice bath to maximize the yield of the crystalline product.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol, followed by a wash with diethyl ether to aid in drying.

-

Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of this compound. The exact values can vary depending on the specific reaction conditions and the degree of hydration.

| Parameter | Value | Reference |

| Molecular Formula | K[AuCl₄]·xH₂O | [8] |

| Molecular Weight (anhydrous) | 377.88 g/mol | [2] |

| Appearance | Yellow to orange crystalline powder | [2][9] |

| Melting Point | 357 °C (decomposes) | [4] |

| Solubility | Soluble in water and ethanol | [2] |

| Purity (as Au) | Typically >99% | N/A |

| Expected Yield | >90% | N/A |

Note: Specific yield and purity are highly dependent on the experimental execution and purification steps.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

UV-Visible Spectroscopy: The tetrachloroaurate(III) anion, [AuCl₄]⁻, exhibits characteristic absorption bands in the UV-visible region.

-

Infrared (IR) Spectroscopy: To identify the Au-Cl stretching frequencies and the presence of water of hydration.

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the product.

-

Elemental Analysis: To determine the percentage of gold and other elements, confirming the empirical formula.

Conclusion

The synthesis of this compound is a fundamental procedure for researchers working with gold-based compounds. The two-step method described in this guide, involving the preparation of chloroauric acid followed by precipitation with potassium chloride, is a robust and reliable method for obtaining this important precursor. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. Proper characterization of the final product is essential to ensure its purity and suitability for subsequent applications in research and drug development.

References

- 1. Gmelins Handbuch der anorganischen Chemie. Gold A1 | Zendy [zendy.io]

- 2. JP2018118899A - Production method of inorganic gold component - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. umsl.edu [umsl.edu]

- 6. Gmelin database - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]

- 9. umsl.edu [umsl.edu]

An In-depth Technical Guide to the Solubility of Potassium Tetrachloroaurate(III) Hydrate in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Data

Potassium tetrachloroaurate(III) hydrate (B1144303) is consistently reported as being soluble in both water and ethanol (B145695). This qualitative assessment is noted in various chemical handbooks and supplier safety data sheets. The CRC Handbook of Chemistry and Physics, 88th Edition, specifically lists "Potassium tetrachloroaurate (B171879) dihydrate" (KAuCl₄ · 2H₂O) as soluble in both water and ethanol.[1] However, specific quantitative values expressing the solubility in terms of grams per 100 mL or molarity at various temperatures are not provided in readily accessible chemical literature.

Table 1: Qualitative Solubility of Potassium Tetrachloroaurate(III) Hydrate

| Solvent | Qualitative Solubility |

| Water (H₂O) | Soluble[1] |

| Ethanol (C₂H₅OH) | Soluble[1] |

Experimental Protocol for Solubility Determination

The absence of published quantitative data necessitates experimental determination to meet the needs of specific research applications. The following is a detailed, generalized protocol based on the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid in a solvent. This method can be adapted for use with this compound in either water or ethanol.

Principle

An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered to remove the excess solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or inductively coupled plasma-mass spectrometry (ICP-MS).

Materials and Equipment

-

This compound (of known purity)

-

Solvent (deionized water or absolute ethanol)

-

Constant temperature shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

UV-Vis spectrophotometer or ICP-MS instrument

-

Scintillation vials or other suitable sealed containers

Procedure

-

Preparation of the Slurry: Add an excess amount of this compound to a series of scintillation vials. The exact amount should be sufficient to ensure that a solid phase remains at the end of the experiment.

-

Addition of Solvent: Accurately pipette a known volume of the desired solvent (water or ethanol) into each vial.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the vials at a constant rate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean, dry volumetric flask. This step is critical to ensure that no undissolved solid is transferred.

-

Dilution: Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted solution using a calibrated analytical instrument (e.g., UV-Vis spectrophotometer by measuring the absorbance at the λmax of the tetrachloroaurate anion, or ICP-MS for elemental gold concentration).

-

Calculation: Calculate the concentration of the saturated solution from the analytical measurement and the dilution factor. The solubility can then be expressed in the desired units (e.g., g/100 mL, mol/L).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

A Technical Guide to the Physical Characteristics of Potassium Tetrachloroaurate(III) Hydrate

This document provides a comprehensive overview of the physical and chemical properties of potassium tetrachloroaurate(III) hydrate (B1144303) (KAuCl₄·xH₂O). It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this compound in their work.

Physical Appearance

Potassium tetrachloroaurate(III) hydrate is a solid inorganic salt. In its powdered form, it typically presents as a crystalline substance with a color ranging from a bright yellow to a deeper orange.[1][2][3][] The dihydrate form of this compound is specifically noted to be a yellow solid.[5] The crystalline nature of the powder is a key physical characteristic.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value |

| Molecular Formula | KAuCl₄ · xH₂O |

| Molecular Weight | 377.88 g/mol (anhydrous)[1][6] |

| Appearance | Yellow to orange crystalline powder[1][2][3][] |

| Melting Point | 357 °C (decomposes)[6][7] |

| Solubility | Soluble in water[1][3] |

| Storage Temperature | Room temperature, in a dry, sealed container[6] or at 2-10 °C[] |

Experimental Protocols for Physical Characterization

The physical characterization of this compound powder is a critical first step in its analysis to ensure identity and purity.

This protocol outlines the steps for the initial visual and basic physical assessment of the powder.

-

Color and Appearance Assessment:

-

Place a small, representative sample of the powder on a clean, white watch glass or weighing paper.

-

Under good laboratory lighting, visually inspect the sample for its color, noting any variations or inconsistencies.

-

Observe the form of the powder, noting if it is crystalline, amorphous, or a mixture. A hand lens or a low-power microscope can be used for a more detailed examination of the crystal morphology.

-

-

Solubility Test:

-

Add approximately 10 mg of the powder to a test tube containing 1 mL of deionized water.

-

Gently agitate the test tube and observe the extent to which the powder dissolves.

-

Note the color of the resulting solution.

-

-

pH Measurement of Aqueous Solution:

-

Prepare a 1% (w/v) solution of the powder in deionized water.

-

Using a calibrated pH meter or pH indicator strips, measure the pH of the solution. This can provide insights into the acidic or basic nature of the salt solution.[]

-

For a more in-depth analysis of the physical properties, the following instrumental techniques are recommended:

-

X-Ray Diffraction (XRD): To determine the crystalline structure and phase purity of the powder.

-

Scanning Electron Microscopy (SEM): To visualize the particle shape, size distribution, and surface morphology.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the presence of water of hydration.

Logical Workflow for Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following diagram illustrates a logical workflow for its preparation.

Caption: Logical workflow for the synthesis of this compound.

References

CAS number 27988-75-6 properties and uses

An In-depth Technical Guide to 2-(2-Aminoethoxy)ethanol (B1664899)

It is important to note that the CAS number 27988-75-6 provided in the topic corresponds to Potassium tetrachloroaurate(III) hydrate. This guide focuses on the specified chemical name, 2-(2-aminoethoxy)ethanol, for which the correct CAS number is 929-06-6.

This technical guide provides a comprehensive overview of the properties, synthesis, analysis, and applications of 2-(2-aminoethoxy)ethanol, also known as Diglycolamine (DGA), with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-(2-Aminoethoxy)ethanol is a bifunctional organic compound containing both a primary amine and a primary alcohol functional group. This structure allows it to participate in a wide range of chemical reactions. It is a colorless to light yellow, slightly viscous liquid with a mild amine-like odor.[1][2] It is miscible with water, alcohols, and aromatic hydrocarbons.[3]

Table 1: Physical and Chemical Properties of 2-(2-Aminoethoxy)ethanol

| Property | Value | Reference(s) |

| CAS Number | 929-06-6 | [4] |

| Molecular Formula | C4H11NO2 | [4] |

| Molecular Weight | 105.14 g/mol | [4] |

| Appearance | Colorless to yellowish liquid | [1][2] |

| Odor | Mild amine-like | [2] |

| Melting Point | -12.5 °C | [5] |

| Boiling Point | 218-224 °C | [5] |

| Density | 1.048 g/mL at 25 °C | [6] |

| Flash Point | 127 °C (261 °F) | [7] |

| Vapor Pressure | <0.1 hPa at 20 °C | [5] |

| Water Solubility | Miscible | [3] |

| logP | -1.298 (estimated) | [8] |

| pKa | 14.37 ± 0.10 (Predicted) |

Synthesis

Several methods for the synthesis of 2-(2-aminoethoxy)ethanol have been reported, primarily involving the amination of diethylene glycol or the reaction of ammonia (B1221849) with epichlorohydrin.

Synthesis via Amination of Diethylene Glycol

A common industrial method involves the reaction of diethylene glycol (DEG) with ammonia in the presence of a catalyst. The reaction conditions, including temperature, pressure, and the choice of catalyst, can be varied to optimize the yield of 2-(2-aminoethoxy)ethanol over the co-product, morpholine.[9]

Experimental Protocol: Catalytic Amination of Diethylene Glycol [9]

-

Catalyst Preparation: A catalyst, such as cobalt oxide on a support like kieselguhr, is charged into a tubular reactor.

-

Reduction: The catalyst is reduced under a flow of hydrogen gas at an elevated temperature (e.g., 200 °C).

-

Reaction: Diethylene glycol (DEG), ammonia, and hydrogen gas are fed into the reactor in a downflow mode at a controlled temperature (e.g., 210 °C) and pressure (e.g., 14 Bar).

-

Product Collection: The reaction mixture is collected over several hours.

-

Purification: The products, 2-(2-aminoethoxy)ethanol and morpholine, are separated by distillation.

Caption: Workflow for the synthesis of 2-(2-aminoethoxy)ethanol.

Synthesis from Ammonia and Epichlorohydrin

2-(2-Aminoethoxy)ethanol can also be synthesized by the reaction of an ammonia solution with epichlorohydrin. This reaction can be carried out under atmospheric or high-pressure conditions.[10]

Experimental Protocol: Reaction of Ammonia and Epichlorohydrin [10]

-

Reaction Setup: A solution of ammonia is added to a three-neck flask (for atmospheric reaction) or a high-pressure reactor.

-

Addition of Epichlorohydrin: Epichlorohydrin is slowly added to the ammonia solution with stirring.

-

Reaction Conditions: The reaction is maintained at a constant temperature (e.g., 80 °C) and pressure (for high-pressure reaction, e.g., 1.2 MPa with nitrogen) for approximately 5 hours.

-

Work-up: The reaction mixture is cooled.

-

Purification: The product is purified by distillation under reduced pressure.

Analytical Methods

A variety of analytical techniques are employed for the characterization and quantification of 2-(2-aminoethoxy)ethanol.

Table 2: Analytical Techniques for 2-(2-Aminoethoxy)ethanol

| Technique | Description | Reference(s) |

| Gas Chromatography (GC) | GC is used for the separation and quantification of 2-(2-aminoethoxy)ethanol, often with a Flame Ionization Detector (FID). A suitable column is a DB-624. | [11] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS provides identification of the compound based on its mass spectrum and retention time. | [5] |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column can be used for the analysis of 2-(2-aminoethoxy)ethanol and its derivatives. Derivatization with reagents like o-phthalaldehyde (B127526) is often required for UV detection. | [3][12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR and 13C NMR are used for structural elucidation. The 1H NMR spectrum in CDCl3 shows characteristic peaks for the different proton environments. | [13] |

1H NMR Spectral Data (in CDCl3) [13]

-

~3.70 ppm: Triplet, corresponding to the protons on the carbon adjacent to the hydroxyl group (-CH2OH).

-

~3.56 ppm: Triplet, corresponding to the protons on the carbon adjacent to the ether oxygen (-OCH2CH2OH).

-

~3.52 ppm: Triplet, corresponding to the protons on the carbon adjacent to the ether oxygen and the amino group (-OCH2CH2NH2).

-

~2.87 ppm: Triplet, corresponding to the protons on the carbon adjacent to the amino group (-CH2NH2).

-

~2.8 ppm: Broad singlet, corresponding to the protons of the amino and hydroxyl groups (-NH2, -OH).

Applications in Research and Drug Development

While 2-(2-aminoethoxy)ethanol has broad industrial applications, its bifunctional nature makes it a valuable building block in pharmaceutical and life sciences research.

Bioconjugation and Linker Chemistry

The primary amine and hydroxyl groups of 2-(2-aminoethoxy)ethanol allow for its use as a flexible linker in bioconjugation. It can be used to connect biomolecules, such as peptides, oligonucleotides, and antibodies, to other molecules like drugs or fluorescent probes.[10][14] Its derivatives are employed in the synthesis of more complex linkers for antibody-drug conjugates (ADCs).[15]

Caption: Use of 2-(2-aminoethoxy)ethanol as a bifunctional linker.

Pharmaceutical Intermediate

2-(2-Aminoethoxy)ethanol serves as a starting material or intermediate in the synthesis of various pharmaceutically active compounds. For instance, it has been used in the preparation of TD-4306, a long-acting β2 agonist for the treatment of asthma and chronic obstructive pulmonary disease.[10] Its derivatives are also used in the synthesis of enzyme inhibitors.

Enzyme Inhibition Studies

Derivatives of 2-(2-aminoethoxy)ethanol have been synthesized and evaluated as inhibitors of enzymes such as N-acetyl-β-D-hexosaminidase. This suggests its potential as a scaffold for the development of novel enzyme inhibitors.

Safety and Toxicology

2-(2-Aminoethoxy)ethanol is corrosive and can cause severe skin burns and eye damage.[16] Inhalation can irritate the respiratory tract.[17] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 3: Acute Toxicity Data for 2-(2-Aminoethoxy)ethanol

| Route | Species | Value | Reference(s) |

| Oral LD50 | Rat | 3000 mg/kg | [18] |

| Oral LD50 | Mouse | 2825 mg/kg | [8] |

| Dermal LD50 | Rabbit | 1260 mg/kg | [18] |

| Inhalation LC50 | Rat | > 8.7 mg/m³ (8 h) | [18] |

| Aquatic Toxicity (Daphnia magna) | EC50 (48h) | 190 mg/L | [16] |

| Aquatic Toxicity (Green algae) | IC50 (72h) | 162 mg/L | [16] |

Studies have shown that 2-(2-aminoethoxy)ethanol is not likely to be a skin sensitizer (B1316253) and has not shown genotoxic or carcinogenic potential in various studies.[1][19]

Other Industrial Applications

Beyond its use in research, 2-(2-aminoethoxy)ethanol has a wide range of industrial applications, including:

-

Gas Treating: It is used as a solvent to remove acidic gases like hydrogen sulfide (B99878) and carbon dioxide from natural gas and refinery streams.[11][20]

-

Surfactants and Detergents: It serves as a precursor in the production of surfactants and foam stabilizers.[3]

-

Metalworking Fluids: It is used as a corrosion inhibitor and pH buffer in metalworking fluids.[3]

-

Coatings and Adhesives: It is a component in the formulation of coatings and adhesives.[3]

Conclusion

2-(2-Aminoethoxy)ethanol is a versatile bifunctional molecule with a broad spectrum of applications. For researchers and drug development professionals, its utility as a flexible linker in bioconjugation and as a precursor for the synthesis of biologically active molecules is of particular interest. A thorough understanding of its chemical properties, synthesis, and handling requirements is essential for its effective and safe use in a research setting.

References

- 1. download.basf.com [download.basf.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. phcogj.com [phcogj.com]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. 2-(2-aminoethoxy) ethanol, 929-06-6 [thegoodscentscompany.com]

- 9. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 13. 2-(2-Aminoethoxy)ethanol | 929-06-6 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 19. download.basf.com [download.basf.com]

- 20. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Potassium Tetrachloroaurate(III) Hydrate: Formula, Molecular Weight, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of potassium tetrachloroaurate(III) hydrate (B1144303) (KAuCl₄·xH₂O), a significant gold compound utilized in various scientific applications, including the synthesis of novel gold complexes for luminescence studies and as a potential photosensitizer or photocatalyst.[1] This guide details its chemical formula, molecular weight for both anhydrous and hydrated forms, and outlines the experimental protocols for its characterization.

Chemical Identity and Quantitative Data

Potassium tetrachloroaurate(III) is a coordination compound of gold that can incorporate a specific number of water molecules into its crystal structure, forming a hydrate.[2] The anhydrous form has the chemical formula KAuCl₄.[3] The hydrated form is typically represented as KAuCl₄·xH₂O, where 'x' denotes the number of water molecules.[4][5] The most commonly cited hydrated form is the dihydrate.[6]

The molecular weights and formulas for the anhydrous salt and its common hydrates are summarized below for easy reference and comparison.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Potassium Tetrachloroaurate(III) (Anhydrous) | KAuCl₄ | 377.88[4][6] |

| Potassium Tetrachloroaurate(III) Monohydrate | KAuCl₄·H₂O | 395.89[5] |

| Potassium Tetrachloroaurate(III) Dihydrate | KAuCl₄·2H₂O | 413.91 (Calculated) |

Note: The molecular weight of the dihydrate is calculated based on the anhydrous molecular weight of 377.88 g/mol and the molecular weight of water (18.015 g/mol ).

Experimental Protocols for Characterization

Determining the precise formula of a hydrate, specifically the value of 'x' in KAuCl₄·xH₂O, is critical for accurate stoichiometric calculations in research and development. The following protocols describe established methods for this determination.

Gravimetric Determination of Water of Hydration

This classical method quantifies the water content by measuring the mass loss of the hydrate upon heating, which drives off the water molecules.[7]

Objective: To determine the percentage of water and the empirical formula of a potassium tetrachloroaurate(III) hydrate sample.

Materials:

-

This compound sample

-

Porcelain crucible and cover

-

Clay triangle

-

Bunsen burner

-

Ring stand and iron ring

-

Analytical balance (accurate to 0.001 g)

-

Crucible tongs

-

Desiccator

Procedure:

-

Crucible Preparation: Clean a porcelain crucible and its cover thoroughly. Place them on a clay triangle supported by an iron ring and heat them strongly with a Bunsen burner for 5-10 minutes to remove any volatile impurities and residual moisture.[2][8]

-

Initial Weighing: Using crucible tongs, transfer the hot crucible and cover to a desiccator to cool to room temperature. Once cooled, weigh the empty crucible and cover on an analytical balance, recording the mass to the nearest 0.001 g.[2]

-

Sample Addition: Add approximately 1.0 to 1.5 grams of the KAuCl₄ hydrate to the crucible. Record the precise mass of the crucible, cover, and hydrate sample.[8]

-

Heating: Place the crucible with the sample on the clay triangle. The cover should be slightly ajar to allow water vapor to escape.[7] Begin heating gently to avoid spattering the sample. Gradually increase the flame intensity and heat strongly for 10-15 minutes.[2][7]

-

Cooling and Weighing: Turn off the Bunsen burner. Place the cover fully on the crucible and, using tongs, transfer it to a desiccator to cool completely. Once at room temperature, weigh the crucible, cover, and its contents (now the anhydrous salt).[7]

-

Heating to Constant Mass: To ensure all water has been removed, repeat the heating, cooling, and weighing cycle (steps 4 and 5) until two consecutive mass readings agree within a negligible margin (e.g., ±0.005 g).[7]

-

Calculations:

-

Calculate the mass of the water lost by subtracting the final mass of the anhydrous salt from the initial mass of the hydrate.

-

Determine the moles of anhydrous KAuCl₄ and the moles of water lost.

-

Calculate the mole ratio of water to anhydrous KAuCl₄ to determine the value of 'x' in the hydrate's formula.

-

Instrumental Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to measure changes in the physical and chemical properties of materials as a function of increasing temperature. It provides a highly accurate and automated method for determining the water of hydration.[9]

Principle: A small, precisely weighed sample of the KAuCl₄ hydrate is placed in a TGA furnace. The temperature is increased at a controlled rate while the sample's mass is continuously monitored. As the temperature rises, the water of hydration is released, resulting in a distinct mass loss. The TGA instrument plots mass versus temperature, and the resulting curve can be analyzed to quantify the percentage of water and identify the temperatures at which dehydration occurs.[10] This method is particularly useful for distinguishing between different dehydration steps if they occur at separate temperatures.[9]

Visualization of Hydration-Dehydration Relationship

The relationship between the anhydrous and hydrated forms of potassium tetrachloroaurate(III) is a reversible chemical process. The following diagram illustrates this fundamental relationship.

Caption: Reversible transformation between anhydrous and hydrated KAuCl₄.

References

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Manufacturer - Quality Potassium Gold(III) Chloride,13682-61-6,KAuCl4| UIV CHEM [riyngroup.com]

- 4. CAS 13682-61-6: Potassium tetrachloroaurate | CymitQuimica [cymitquimica.com]

- 5. americanelements.com [americanelements.com]

- 6. Potassium Tetrachloroaurate(III) [drugfuture.com]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. scribd.com [scribd.com]

- 9. skb.skku.edu [skb.skku.edu]

- 10. Abstract: DEHYDRATION BEHAVIOR OF KAINITE: CRYSTAL STRUCTURE OF KCL*MG(SO4)*2H2O (2013 GSA Annual Meeting in Denver: 125th Anniversary of GSA (27-30 October 2013)) [gsa.confex.com]

Early Research on Potassium Tetrachloroaurate(III): A Technical Guide for the Modern Researcher

An In-depth Whitepaper on the Historical Synthesis, Characterization, and Significance of a Foundational Gold Precursor

Introduction

Potassium tetrachloroaurate(III), K[AuCl₄], has long served as a crucial precursor in the field of gold chemistry, finding applications from early photography and porcelain painting to modern nanoparticle synthesis and catalysis.[1] For today's researchers, scientists, and drug development professionals, understanding the foundational research into this compound offers valuable insights into its fundamental properties and handling. This technical guide delves into the early methods for the synthesis and characterization of potassium tetrachloroaurate(III), providing a detailed look at the experimental protocols and analytical techniques of the 19th and early 20th centuries.

Historical Synthesis of Potassium Tetrachloroaurate(III)

The historical synthesis of potassium tetrachloroaurate(III) is primarily documented in comprehensive chemical treatises of the 19th and early 20th centuries, such as Gmelin's "Handbuch der Anorganischen Chemie" and Roscoe and Schorlemmer's "A Treatise on Chemistry". The general approach involved a two-step process: the dissolution of metallic gold to form chloroauric acid, followed by the addition of a potassium salt.

Experimental Protocol: A Generalized Historical Method

The following protocol is a generalized representation based on descriptions from historical chemical literature. Specific quantitative details would be found within the aforementioned comprehensive treatises.

Step 1: Preparation of Chloroauric Acid (HAuCl₄)

-

Dissolution of Gold: A known quantity of pure metallic gold is carefully dissolved in aqua regia, a freshly prepared mixture of concentrated nitric acid and hydrochloric acid, typically in a 1:3 or 1:4 molar ratio. The reaction is often carried out in a flask with gentle heating to facilitate the dissolution. The reaction proceeds as follows: Au(s) + HNO₃(aq) + 4HCl(aq) → HAuCl₄(aq) + NO(g) + 2H₂O(l)

-

Removal of Nitrosyl Chloride: The resulting solution, containing chloroauric acid and residual acids, is carefully heated to drive off volatile byproducts, particularly nitrosyl chloride (NOCl), which imparts a reddish-yellow color to the solution. This step is crucial for obtaining a pure product.

-

Concentration: The solution is further concentrated by evaporation, often over a water bath, to obtain a syrupy consistency of chloroauric acid.

Step 2: Formation and Crystallization of Potassium Tetrachloroaurate(III)

-

Addition of Potassium Chloride: A stoichiometric amount of potassium chloride (KCl), dissolved in a minimal amount of distilled water, is added to the concentrated chloroauric acid solution. The reaction is as follows: HAuCl₄(aq) + KCl(aq) → K--INVALID-LINK-- + HCl(aq)

-

Crystallization: The resulting solution is slowly evaporated, often under reduced pressure or in a desiccator over sulfuric acid, to induce crystallization. Potassium tetrachloroaurate(III) typically crystallizes as yellow, needle-like crystals of the dihydrate, K[AuCl₄]·2H₂O.

-

Isolation and Drying: The crystals are then isolated by filtration, washed with a small amount of cold distilled water or ethanol (B145695) to remove impurities, and subsequently dried.

Data Presentation

Table 1: Physical and Chemical Properties of Potassium Tetrachloroaurate(III)

| Property | Value |

| Chemical Formula | K[AuCl₄] |

| Molar Mass (Anhydrous) | 377.88 g/mol |

| Molar Mass (Dihydrate) | 413.91 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Crystal System (Anhydrous) | Monoclinic |

| Solubility | Soluble in water and ethanol |

| Gold Content (Anhydrous) | Approximately 52.1% |

Early Characterization and Analytical Techniques

The characterization of potassium tetrachloroaurate(III) in the 19th and early 20th centuries relied on a combination of qualitative and quantitative methods to determine its composition and purity.

Qualitative Analysis

Early qualitative tests for the presence of gold in the compound would have involved simple chemical reactions, such as the precipitation of metallic gold upon the addition of a reducing agent like ferrous sulfate (B86663) or oxalic acid. The characteristic purple color of "Purple of Cassius," a colloidal gold precipitate, could also be used as a confirmatory test.

Quantitative Analysis

The primary method for the quantitative determination of gold content in compounds like potassium tetrachloroaurate(III) was fire assay (cupellation).[2][3] This ancient and highly accurate technique involved the separation of gold from other elements through a high-temperature oxidation process.

Table 2: Early Methods for Quantitative Gold Analysis

| Method | Principle |

| Fire Assay (Cupellation) | The gold-containing sample is mixed with lead and heated in a porous cupel. Base metals are oxidized and absorbed into the cupel, leaving a bead of gold and silver. The silver is then removed by parting with nitric acid, and the remaining pure gold is weighed.[2][3] |

| Gravimetric Analysis | Gold is precipitated from a solution of the dissolved compound using a reducing agent (e.g., ferrous sulfate, oxalic acid). The precipitated metallic gold is then filtered, washed, dried, and weighed. |

| Touchstone Method | A qualitative to semi-quantitative method where the streak of the gold-containing material on a fine-grained black stone is compared with the streaks of gold alloys of known composition.[4] |

Early Crystallographic Studies

While modern crystallographic techniques were not available in the 19th century, early observations of the crystalline form of potassium tetrachloroaurate(III) were made using goniometers to measure the angles between crystal faces. The monoclinic crystal system of the anhydrous form was later confirmed by X-ray diffraction studies in the 20th century.

Mandatory Visualizations

References

The Coordination Chemistry of the Tetrachloroaurate(III) Ion: A Technical Guide for Researchers

The tetrachloroaurate(III) ion, [AuCl₄]⁻, stands as a cornerstone in the field of gold chemistry, serving as a versatile and crucial precursor for a vast array of applications, from the synthesis of intricate gold-based catalysts to the development of novel therapeutic agents and advanced nanomaterials. Its well-defined square planar geometry and predictable reactivity make it an invaluable tool in both academic research and industrial processes. This technical guide provides an in-depth exploration of the coordination chemistry of the tetrachloroaurate(III) ion, with a focus on its synthesis, structure, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Synthesis and Structure

The tetrachloroaurate(III) ion is typically synthesized by the dissolution of gold metal in aqua regia, a highly corrosive mixture of nitric acid and hydrochloric acid.[1] This process oxidizes gold to the +3 oxidation state, which is then complexed by chloride ions present in the hydrochloric acid. The resulting chloroauric acid (H[AuCl₄]) can be readily converted to various tetrachloroaurate (B171879) salts, such as sodium tetrachloroaurate (Na[AuCl₄]) or potassium tetrachloroaurate (K[AuCl₄]), by reaction with the corresponding chloride salt.

The [AuCl₄]⁻ anion possesses a square planar geometry, a common coordination geometry for d⁸ metal ions like Au(III).[1] This arrangement minimizes ligand-ligand repulsion. The electronic structure of the tetrachloroaurate(III) ion gives rise to characteristic absorption bands in the UV-Vis spectrum, which are sensitive to the coordination environment of the gold center.

Quantitative Structural and Spectroscopic Data

The precise geometric and spectroscopic parameters of the tetrachloroaurate(III) ion are critical for understanding its reactivity and for computational modeling. The following tables summarize key quantitative data reported in the literature.

| Parameter | Value | Method |

| Au-Cl Bond Length | ~2.28 Å | X-ray Crystallography |

| Cl-Au-Cl Bond Angle | ~90° and 180° | X-ray Crystallography |

| Spectroscopic Technique | Wavelength (nm) | Assignment |

| UV-Vis Spectroscopy | ~225, ~313 | Ligand-to-Metal Charge Transfer (LMCT) |

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the synthesis and application of tetrachloroaurate(III) and its derivatives.

Synthesis of Chloroauric Acid (H[AuCl₄])

Materials:

-

Gold metal (powder or foil)

-

Concentrated hydrochloric acid (HCl)

-

Concentrated nitric acid (HNO₃)

Procedure:

-

In a fume hood, carefully add a known weight of gold metal to a flask.

-

Add a 3:1 mixture of concentrated HCl and concentrated HNO₃ (aqua regia) to the flask.

-

Gently heat the mixture to facilitate the dissolution of the gold. The solution will turn a characteristic yellow-orange color.

-

Once all the gold has dissolved, carefully evaporate the excess acid to obtain a concentrated solution of chloroauric acid.

Synthesis of Sodium Tetrachloroaurate (Na[AuCl₄])

Materials:

-

Chloroauric acid (H[AuCl₄]) solution

-

Sodium chloride (NaCl)

Procedure:

-

To the prepared chloroauric acid solution, add a stoichiometric amount of sodium chloride.

-

Heat the solution to 100°C with stirring to ensure complete reaction.

-

Slowly evaporate the solvent to induce crystallization.

-

Cool the solution to room temperature to allow for the formation of orange-yellow crystals of sodium tetrachloroaurate.

-

Collect the crystals by filtration and dry them under vacuum.

Characterization by UV-Vis Spectroscopy

Procedure:

-

Prepare a dilute solution of the tetrachloroaurate(III) sample in a suitable solvent (e.g., water or dilute HCl).

-

Record the UV-Vis absorption spectrum of the solution over a wavelength range of 200-800 nm, using the solvent as a reference.

-

The characteristic ligand-to-metal charge transfer (LMCT) bands for [AuCl₄]⁻ should be observed around 225 nm and 313 nm.

Characterization by NMR Spectroscopy

Procedure:

-

Dissolve the tetrachloroaurate(III) complex in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

-

Acquire the ¹H and ¹³C NMR spectra. Due to the diamagnetic nature of the d⁸ Au(III) center, sharp NMR signals are typically observed for the coordinated ligands.

-

The chemical shifts of the ligand protons and carbons will be influenced by the coordination to the gold center, providing valuable structural information.

Characterization by X-ray Crystallography

Procedure:

-

Grow single crystals of the tetrachloroaurate(III) salt suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution.

-

Mount a suitable crystal on a goniometer head.

-

Collect X-ray diffraction data at a controlled temperature (often low temperature to minimize thermal motion).

-

Solve and refine the crystal structure to determine the precise bond lengths, bond angles, and overall molecular geometry.

Reactivity and Applications

The tetrachloroaurate(III) ion exhibits a rich and diverse reactivity, making it a valuable precursor and catalyst in various chemical transformations.

Ligand Exchange Reactions

The chloride ligands in [AuCl₄]⁻ can be readily substituted by a wide range of other ligands, including amines, phosphines, thiols, and cyanides. The kinetics and thermodynamics of these ligand exchange reactions are influenced by the nature of the incoming ligand and the reaction conditions. The stability of the resulting gold(III) complexes varies significantly depending on the coordinating atoms of the new ligands.

Catalysis in Organic Synthesis

Tetrachloroaurate(III) and its derivatives have emerged as powerful catalysts for a variety of organic reactions, particularly those involving the activation of alkynes, allenes, and alkenes towards nucleophilic attack. One notable application is in the hydroamination of alkynes, where an amine is added across the carbon-carbon triple bond.

Medicinal Applications and Drug Development

Gold compounds, including those derived from tetrachloroaurate(III), have a long history of use in medicine. More recently, their potential as anticancer and antimicrobial agents has been extensively investigated. One of the key mechanisms of action for the biological activity of gold(III) complexes is the inhibition of enzymes, particularly those involved in redox regulation, such as thioredoxin reductase.

The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a crucial antioxidant system in cells.[2][3][4] TrxR is a selenoenzyme that reduces oxidized Trx, which in turn reduces downstream target proteins.[2][3][4] The inhibition of TrxR by gold(III) complexes disrupts this vital redox balance, leading to increased oxidative stress and ultimately cell death.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams provide visual representations of the tetrachloroaurate(III) ion's geometry and a general experimental workflow for its use in nanoparticle synthesis.

Conclusion

The tetrachloroaurate(III) ion is a fundamentally important and highly versatile species in coordination chemistry. Its well-defined structure, predictable reactivity, and diverse applications in catalysis and medicine continue to make it a subject of intense research. This technical guide has provided a comprehensive overview of its coordination chemistry, including detailed experimental protocols and visual representations of key concepts, to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting field.

References

- 1. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 2. The thioredoxin system: Balancing redox responses in immune cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Characteristics of Gold(III) Salt Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(III) salt compounds represent a burgeoning class of metallodrugs with significant potential in catalysis and medicine, particularly in oncology.[1][2] Historically, the therapeutic use of gold compounds, known as chrysotherapy, has been applied to conditions like rheumatoid arthritis.[3][4] However, the unique electronic configuration and reactivity of the gold(III) ion (Au³⁺) have propelled the development of novel complexes with promising anticancer properties.[5][6] This guide provides a comprehensive overview of the fundamental characteristics of gold(III) salt compounds, focusing on their chemical properties, synthesis, stability, and biological interactions, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

Gold(III) compounds are characterized by the +3 oxidation state of the gold atom.[7][8] This high oxidation state contributes to their distinct chemical behavior, including a strong Lewis acidity and a tendency to form square planar complexes.[8][9]

Electronic Configuration and Geometry

The gold(III) ion has a d⁸ electron configuration, which favors the formation of four-coordinate, square planar complexes.[8][9] This geometry is isoelectronic and isostructural with platinum(II) complexes like cisplatin, a cornerstone of cancer chemotherapy, which has spurred interest in gold(III) compounds as potential alternatives with different mechanisms of action and potentially reduced toxicity.[10][11] The bonding in gold(III) complexes is considered to be significantly covalent, a result of the high oxidation state and electronegativity of gold.[7][12]

Common Gold(III) Salts and Their Properties

The most common and fundamental gold(III) salt is gold(III) chloride (AuCl₃), which often exists as a dimer (Au₂Cl₆).[7][8] It serves as a precursor for the synthesis of a wide array of other gold(III) complexes.[8]

Table 1: Physicochemical Properties of Gold(III) Chloride (Au₂Cl₆)

| Property | Value | References |

| Molar Mass | 606.6511 g/mol | [7] |

| Appearance | Red crystalline solid (anhydrous) | [7][13] |

| Density | 4.7 g/cm³ | [7] |

| Melting Point | ~160 °C (decomposes) | [7][8] |

| Solubility in Water | 68 g/100 mL (20 °C) | [7] |

| Other Solubilities | Soluble in ether and ethanol | [7] |

Gold(III) chloride is hygroscopic and light-sensitive.[7][8] In aqueous solutions, it readily hydrolyzes to form species such as [AuCl₃(OH)]⁻.[8] It is a strong Lewis acid and reacts with chloride sources to form the stable tetrachloroaurate(III) anion, [AuCl₄]⁻.[8]

Synthesis and Stability of Gold(III) Compounds

The synthesis of stable and biologically active gold(III) complexes is a critical area of research. The inherent instability of the Au(III) ion in aqueous and biological environments presents a significant challenge, as it can be readily reduced to the more stable gold(I) or elemental gold(0).[14][15]

Synthesis Protocols

The primary starting material for many gold(III) complexes is gold(III) chloride. Several methods exist for its synthesis:

-

Direct Chlorination: This is the most common method, involving the reaction of gold powder with chlorine gas at elevated temperatures (around 180 °C).[7][8]

-

2 Au(s) + 3 Cl₂(g) → Au₂Cl₆(s)

-

-

From Chloroauric Acid: Gold metal can be dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroauric acid (HAuCl₄).[7] Gentle heating of HAuCl₄ can then yield gold(III) chloride.[7]

-

Au(s) + HNO₃(aq) + 4 HCl(aq) → HAuCl₄(aq) + NO(g) + 2 H₂O(l)

-

2 HAuCl₄(s) → Au₂Cl₆(s) + 2 HCl(g)[7]

-

The synthesis of more complex gold(III) compounds often involves ligand exchange reactions starting from AuCl₃ or HAuCl₄.[8] The choice of ligands is crucial for stabilizing the Au(III) center and modulating the compound's biological activity.[14][15] Polydentate ligands, particularly those with nitrogen and carbon donor atoms, have proven effective in creating stable and potent anticancer gold(III) complexes.[16][17]

Experimental Protocol: Synthesis of a Generic (N^C)-Cyclometalated Gold(III) Complex

This protocol describes a general method for the synthesis of a cyclometalated gold(III) complex, a class of compounds that has shown significant promise in catalysis and medicinal chemistry.

-

Preparation of the Gold(III) Precursor:

-

Dissolve gold(III) acetate (B1210297) in a 1:1 mixture of water and trifluoroacetic acid.[18]

-

Add the desired 2-arylpyridine ligand (e.g., 2-(p-tolyl)pyridine) to the solution.[18]

-

Heat the mixture at 140 °C for several hours.[18] The product, a cyclometalated gold(III) trifluoroacetate (B77799) complex, can be isolated by cooling and filtration.[18]

-

-

Ligand Exchange (optional):

-

The trifluoroacetate ligands can be exchanged for other ligands, such as chlorides, by reacting the precursor with a source of the desired ligand (e.g., NaCl) in a suitable solvent.

-

-

Characterization:

Stability and Reactivity

Gold(III) complexes are generally more reactive and less stable than their platinum(II) counterparts.[16] They are susceptible to reduction by biological thiols, such as glutathione, which can lead to the deactivation of the complex.[20] The stability of gold(III) compounds can be significantly enhanced by the use of chelating ligands that form strong covalent bonds with the gold center.[21] This has led to the development of pincer-type ligands (e.g., N^C^N, C^N^C) that create a more rigid and stable coordination environment.[9]

Biological Activity and Mechanisms of Action in Drug Development

A significant driver for research into gold(III) compounds is their potential as anticancer agents.[1][2] Unlike platinum-based drugs, which primarily target DNA, many gold(III) complexes exert their cytotoxic effects through DNA-independent mechanisms.[1][2]

Key Molecular Targets

-

Thioredoxin Reductase (TrxR): This selenoenzyme is a key regulator of cellular redox balance and is overexpressed in many cancer cells. Gold(III) compounds are potent inhibitors of TrxR, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.[1][6]

-

Mitochondria: Many gold(III) complexes accumulate in the mitochondria of cancer cells.[5][20] This can lead to disruption of the mitochondrial membrane potential, inhibition of oxidative phosphorylation, and the release of pro-apoptotic factors like cytochrome c.[2][16]

-

Proteins and Enzymes: Gold(III) ions have a high affinity for sulfur-containing amino acids like cysteine and methionine.[1] This can lead to the inhibition of various proteins and enzymes that are crucial for cancer cell survival and proliferation.[1][22]

Signaling Pathways

The interaction of gold(III) complexes with their molecular targets can trigger a cascade of downstream signaling events, ultimately leading to cell death.

Caption: Simplified signaling pathway of a Gold(III) anticancer complex.

Experimental Workflows

The development and evaluation of new gold(III) drug candidates follow a structured workflow, from initial synthesis to preclinical testing.

Caption: Experimental workflow for Gold(III) drug development.

Conclusion and Future Perspectives

Gold(III) salt compounds offer a rich and versatile platform for the development of novel therapeutic agents. Their unique chemical properties and diverse mechanisms of action distinguish them from traditional platinum-based drugs.[2][5] Future research will likely focus on the design of highly stable and target-specific gold(III) complexes, the elucidation of their detailed biological pathways, and their potential application in combination therapies. The continued exploration of their coordination chemistry and biological interactions holds great promise for the advancement of metallodrugs in medicine.

References

- 1. Gold(III) compounds as anticancer agents: relevance of gold-protein interactions for their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Auranofin - Wikipedia [en.wikipedia.org]

- 5. Gold(III) complexes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent development of gold(i) and gold(iii) complexes as therapeutic agents for cancer diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Gold(III) chloride - Wikipedia [en.wikipedia.org]

- 8. rachel.education.gov.ck [rachel.education.gov.ck]

- 9. Organogold chemistry - Wikipedia [en.wikipedia.org]

- 10. Gold coordination complexes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gold(III)_chloride [chemeurope.com]

- 13. Gold(III) chloride | 13453-07-1 [chemicalbook.com]

- 14. Gold(III) Complexes: An Overview on Their Kinetics, Interactions With DNA/BSA, Cytotoxic Activity, and Computational Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. iaeng.org [iaeng.org]

- 20. Anticancer gold(iii)-bisphosphine complex alters the mitochondrial electron transport chain to induce in vivo tumor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. (P^N^C) Ligands to Stabilize Gold(III): A Straightforward Access to Hydroxo, Formate, and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

Methodological & Application

Application Note: Synthesis of Gold Nanoparticles using Potassium Tetrachloroaurate(III)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are of significant interest in various scientific and biomedical fields due to their unique optical, electronic, and catalytic properties. Their applications range from diagnostics and drug delivery to advanced imaging and catalysis. The synthesis of AuNPs is commonly achieved through the reduction of a gold(III) salt. While chloroauric acid (HAuCl₄) is frequently used, potassium tetrachloroaurate(III) (KAuCl₄) serves as a viable alternative precursor. This document provides a detailed protocol for the synthesis of gold nanoparticles using KAuCl₄, based on the well-established Turkevich method, which employs citrate (B86180) as a reducing and capping agent.

Principle of the Method

The synthesis involves the reduction of Au³⁺ ions from KAuCl₄ to neutral gold atoms (Au⁰) in an aqueous solution. Trisodium (B8492382) citrate acts as both the reducing agent and a capping agent. The citrate ions reduce the gold ions, leading to the nucleation and subsequent growth of gold nanoparticles. The citrate also adsorbs onto the surface of the nanoparticles, providing electrostatic stabilization and preventing aggregation. The size of the resulting nanoparticles can be controlled by varying the molar ratio of citrate to gold.

Materials and Equipment

-

Reagents:

-

Potassium tetrachloroaurate(III) (KAuCl₄)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

High-purity water (e.g., Milli-Q or equivalent)

-

-

Glassware:

-

Round-bottom flask (100 mL or 250 mL)

-

Condenser

-

Graduated cylinders

-

Beakers

-

Pipettes

-

All glassware must be scrupulously cleaned, for example, with aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio), and then thoroughly rinsed with high-purity water.

-

-

Equipment:

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Spectrophotometer (for UV-Vis analysis)

-

Dynamic Light Scattering (DLS) instrument (for size and polydispersity measurement)

-

Transmission Electron Microscope (TEM) (for imaging and size distribution analysis)

-

Experimental Protocol

This protocol is adapted from the Turkevich method for the synthesis of approximately 20 nm gold nanoparticles.

-

Preparation of Reagent Solutions:

-

Gold Precursor Solution (0.5 mM KAuCl₄): Dissolve the appropriate amount of KAuCl₄ in high-purity water to prepare a 0.5 mM solution. For example, to make 100 mL of solution, dissolve 18.89 mg of KAuCl₄ (molar mass: 377.88 g/mol ) in 100 mL of high-purity water.

-

Reducing Agent Solution (1% Trisodium Citrate): Dissolve 1 g of trisodium citrate dihydrate in 100 mL of high-purity water. It is recommended to prepare this solution fresh.

-

-

Synthesis Procedure:

-

Place 50 mL of the 0.5 mM KAuCl₄ solution into a clean round-bottom flask containing a magnetic stir bar.

-

Set up a reflux condenser on the flask.

-

Heat the solution to a rolling boil while stirring vigorously.

-

Once boiling, quickly add 5 mL of the 1% trisodium citrate solution to the flask.

-

Observe the color change of the solution. It will typically transition from a pale yellow to colorless, then to a grayish hue, and finally to a deep ruby red, indicating the formation of gold nanoparticles.[1][2]

-

Continue heating and stirring for an additional 15-20 minutes to ensure the reaction is complete.

-

Remove the heating mantle and allow the solution to cool to room temperature while continuing to stir.

-

Store the resulting colloidal gold solution in a clean, dark glass bottle at 4°C for long-term stability.

-

Characterization of Gold Nanoparticles

-

UV-Visible Spectroscopy: The formation of AuNPs can be confirmed by measuring the UV-Vis spectrum of the colloidal solution. Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak, typically between 515 nm and 530 nm for spherical nanoparticles in the 15-30 nm size range.

-

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter and the polydispersity index (PDI) of the nanoparticles in suspension. A lower PDI value (typically < 0.2) indicates a more monodisperse sample.

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and size distribution.

Data Presentation

The size of the synthesized gold nanoparticles is highly dependent on the molar ratio of the citrate reducing agent to the gold precursor. By adjusting this ratio, the final particle size can be tuned.

| Molar Ratio (Citrate:Au) | Approximate Nanoparticle Size (nm) | Polydispersity Index (PDI) |

| 2.8 : 1 | 15 | < 0.20 |

| 2.0 : 1 | 20 | < 0.20 |

| 1.5 : 1 | 30 | > 0.20 |

| 1.0 : 1 | 50 | > 0.30 |

Note: The exact sizes and PDI values can vary based on specific reaction conditions such as heating rate and stirring speed. The data presented is a general guideline based on established literature for citrate reduction of gold salts.[3]

Experimental Workflow

Caption: Workflow for the synthesis and characterization of gold nanoparticles.

References

Application Notes and Protocols for the Preparation of Gold Standard Solutions in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. "Gold standard" solutions are analytical standards of the highest purity and accuracy, serving as the benchmark against which other standards and samples are calibrated. The meticulous preparation of these solutions is a critical step in ensuring the validity of analytical data, particularly in sensitive applications such as pharmaceutical analysis, environmental testing, and metallurgical assays.

This document provides detailed application notes and protocols for the preparation of gold standard solutions, focusing on the gravimetric method using high-purity gold metal. The protocols are designed to be followed by researchers, scientists, and drug development professionals to produce accurate and traceable standard solutions for instrument calibration, particularly for techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Key Concepts in Standard Solution Preparation

The preparation of a gold standard solution fundamentally relies on two primary methods: the weighing method and the dilution method.[1]

-

Primary Standards: A primary standard is a highly pure, stable, and non-hygroscopic substance with a high molar mass, which can be weighed accurately to prepare a solution of a precisely known concentration.[2] For gold standards, high-purity (≥99.99%) gold wire or foil is the ultimate primary standard.

-

Gravimetric Method: This method involves accurately weighing a precise mass of a primary standard and dissolving it in a specific volume of solvent to create a stock solution of a known concentration.[1][3] This is the most accurate method for preparing primary standard solutions.

-

Volumetric Method (Dilution): This method involves the precise dilution of a concentrated stock solution to prepare a series of less concentrated working standards.[1] While convenient, the accuracy of the diluted standards depends entirely on the accuracy of the initial stock solution.

Application: Preparation of a 1000 ppm Gold Primary Stock Solution

This protocol details the gravimetric preparation of a 1000 parts per million (ppm) gold primary stock solution from high-purity gold metal. This stock solution can then be used to prepare a series of working standards for instrument calibration.

Materials and Equipment

| Material/Equipment | Specification |

| High-Purity Gold | ≥99.99% purity, wire or foil form |

| Hydrochloric Acid (HCl) | Trace metal grade, concentrated (~37%) |

| Nitric Acid (HNO₃) | Trace metal grade, concentrated (~70%) |

| Deionized Water | Type I, 18.2 MΩ·cm resistivity |

| Volumetric Flask | Class A, 100 mL |

| Analytical Balance | Readability of ±0.0001 g or better |

| Beaker | 50 mL, borosilicate glass |

| Watch Glass | Appropriate size for the beaker |

| Hot Plate | With temperature control |

| Fume Hood | Essential for working with concentrated acids |

| Pipettes | Calibrated micropipettes or Class A volumetric pipettes |

Experimental Protocol

1. Weighing the Primary Standard:

-

Accurately weigh approximately 0.1000 g of high-purity gold metal on an analytical balance. Record the exact mass to four decimal places.[2][4]

-

Weighing by difference is the recommended technique to minimize errors.[5]

2. Dissolution of Gold Metal:

-

Safety First: Perform this step in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. Aqua regia is highly corrosive and produces toxic fumes.[6][7]

-

Carefully place the weighed gold metal into a clean, dry 50 mL beaker.

-

Prepare fresh aqua regia by mixing concentrated hydrochloric acid (HCl) and concentrated nitric acid (HNO₃) in a 3:1 molar ratio.[6] For this procedure, a small volume will suffice. A common preparation involves mixing 3 mL of concentrated HCl with 1 mL of concentrated HNO₃.

-

Add the freshly prepared aqua regia to the beaker containing the gold, ensuring the metal is fully submerged. Cover the beaker with a watch glass.

-

Gently heat the beaker on a hot plate at a low temperature (e.g., 60-80°C) within the fume hood.[8] The gold will begin to dissolve, and reddish-brown fumes (nitrogen dioxide) will be visible.[1]

-

Continue heating until the gold has completely dissolved. The resulting solution should be a clear, yellow-orange liquid (chloroauric acid).[1]

3. Removal of Nitric Acid:

-

To prepare a stable gold standard in a hydrochloric acid matrix, it is crucial to remove the excess nitric acid, which can interfere with certain analytical techniques.

-

Gently heat the solution to a syrupy consistency to evaporate the bulk of the aqua regia.[8] Do not allow the solution to go to complete dryness , as this can cause the gold to precipitate out of the solution.

-

Add a small amount (e.g., 2-3 mL) of concentrated HCl to the beaker and gently heat again to near dryness. Repeat this step 2-3 times to ensure the complete removal of nitric oxides.[8][9]

4. Quantitative Transfer and Dilution:

-

Allow the beaker to cool to room temperature.

-

Carefully rinse the watch glass with a small amount of deionized water, collecting the rinsate in the beaker.

-

Quantitatively transfer the dissolved gold solution from the beaker to a 100 mL Class A volumetric flask using a funnel.[4][5]

-

Rinse the beaker multiple times with small portions of deionized water, transferring each rinse into the volumetric flask to ensure all the gold is transferred.[5]

-

Add deionized water to the volumetric flask until the liquid level is about two-thirds full. Gently swirl the flask to mix the solution.

-

Continue to add deionized water dropwise until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask.[4][5]

-

Stopper the flask and invert it at least 20 times to ensure the solution is thoroughly mixed and homogeneous.[5]

Calculation of Concentration

The precise concentration of the gold stock solution is calculated based on the exact mass of the gold weighed and the final volume of the solution.

Formula:

Concentration (ppm) = (Mass of Gold (g) / Volume of Solution (L)) * 1,000,000

Example Calculation:

-

Mass of Gold = 0.1000 g

-

Volume of Solution = 100 mL = 0.100 L

Concentration = (0.1000 g / 0.100 L) * 1,000,000 = 1000 mg/L = 1000 ppm

Data Presentation: Uncertainty Budget

The overall uncertainty of the prepared standard solution is a combination of the uncertainties from each step of the process. A detailed uncertainty budget is crucial for establishing the traceability and quality of the standard.